![molecular formula C17H17F2N3OS B2608669 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)thio)phenyl)methanone CAS No. 2034332-03-9](/img/structure/B2608669.png)

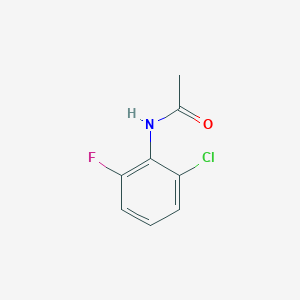

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)thio)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

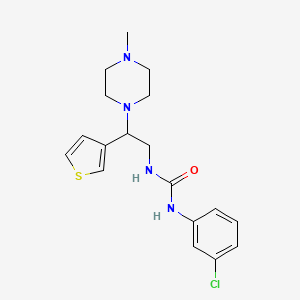

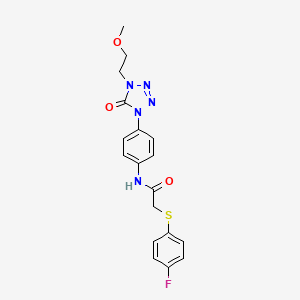

The compound “(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)thio)phenyl)methanone” is a derivative of the pyrazolo[1,5-a]pyrazine system . This system is an attractive framework for the design of promising molecular structures for biomedical research .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. For instance, GYH2-18, a type II HBV CAM with a 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine (DPPC) skeleton, was discovered by Roche INC . A series of GYH2-18 derivatives were designed, synthesized, and evaluated for their anti-HBV activity .Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopropyl group attached to the pyrazolo[1,5-a]pyrazine system and a difluoromethylthio group attached to a phenyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . The exact reactions would depend on the specific synthesis method used.Applications De Recherche Scientifique

Difluoromethylation Processes

This compound is involved in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Synthesis of Pyrazolo[1,5-a]pyrimidines

The compound is used in the synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines . The cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid led to 7-difluoromethylpyrazolo[1,5-a]pyrimidines .

Oxidation Processes

The compound undergoes air oxidation . An x-ray structure for 2-methyl-6-hydroxy-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is reported .

Anti-HBV Activity

The compound has been evaluated for its anti-HBV activity . Two compounds exhibited excellent anti-HBV activity, low cytotoxicity and accepted oral PK profiles .

Chiral Separation

Chiral separation of the compound was conducted successfully, and (6S)-cyclopropyl DPPC isomers were identified to be much more active .

Synthesis of Aromatic Substituted 6,7-dihydropyrazolo[1,5-a]pyrimidines

The compound is used in the synthesis of aromatic substituted 6,7-dihydropyrazolo[1,5-a]pyrimidines .

Orientations Futures

The pyrazolo[1,5-a]pyrazine system, to which this compound belongs, offers an attractive framework for the design of promising molecular structures for biomedical research . Future research could focus on exploring more derivatives of this system and evaluating their potential biomedical applications .

Mécanisme D'action

Target of Action

The primary target of 2-cyclopropyl-5-{2-[(difluoromethyl)sulfanyl]benzoyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine, also known as (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-((difluoromethyl)thio)phenyl)methanone, is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a G-protein-coupled receptor involved in the modulation of synaptic transmission and neuronal excitability in the central nervous system .

Mode of Action

This compound acts as a negative allosteric modulator (NAM) of mGluR2 . By binding to an allosteric site on the receptor, it modulates the receptor’s response to its ligand, glutamate, leading to decreased receptor activity .

Biochemical Pathways

The action of this compound affects the glutamatergic system in the central nervous system, which plays a key role in several brain functions . By modulating mGluR2 activity, it can influence various neurological processes and pathways, potentially impacting mood disorders and cognitive or memory function .

Pharmacokinetics

Similar compounds have been noted to exhibit acceptable oral pharmacokinetic profiles .

Result of Action

The molecular and cellular effects of this compound’s action involve the modulation of mGluR2 activity, which can lead to changes in neuronal excitability and synaptic transmission . This can result in potential therapeutic effects for conditions such as mood disorders and cognitive or memory dysfunction .

Propriétés

IUPAC Name |

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-[2-(difluoromethylsulfanyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3OS/c18-17(19)24-15-4-2-1-3-13(15)16(23)21-7-8-22-12(10-21)9-14(20-22)11-5-6-11/h1-4,9,11,17H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDAEYFDMQXNOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC=CC=C4SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2608586.png)

![2-[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2608591.png)

![{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2608600.png)

![ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608604.png)